Quantacure qtx

Water Solubility Hydrophilic Photoinitiator Aqueous Polymerization

Quantacure QTX (CAS 103430-24-6) is the only water-soluble thioxanthone photoinitiator, uniquely engineered with a quaternary ammonium moiety for direct integration into aqueous monomer blends without phase separation. Unlike oil-soluble ITX or DETX, and hydrophobic camphorquinone, QTX dissolves directly in hydrophilic dental primers and water-based UV coatings. For maximum initiation efficiency, pair with DPIHP co-initiator. Procure high-purity QTX to overcome solubility barriers in your aqueous formulations.

Molecular Formula C21H26ClNO3S
Molecular Weight 408 g/mol
CAS No. 103430-24-6
Cat. No. B034898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuantacure qtx
CAS103430-24-6
Synonyms2-hydroxy-3-(3,4-dimethyl-9-oxo-9H-thioxanthen-2-yloxy)-N,N,N-trimethyl-1-propanaminium chloride
Quantacure QTX
Molecular FormulaC21H26ClNO3S
Molecular Weight408 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1C)SC3=CC=CC=C3C2=O)OCC(C[N+](C)(C)C)O.[Cl-]
InChIInChI=1S/C21H26NO3S.ClH/c1-13-14(2)21-17(20(24)16-8-6-7-9-19(16)26-21)10-18(13)25-12-15(23)11-22(3,4)5;/h6-10,15,23H,11-12H2,1-5H3;1H/q+1;/p-1
InChIKeyKLQWZWNTTNRVOZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quantacure QTX (CAS 103430-24-6): Water-Soluble Thioxanthone Photoinitiator for Dental and UV-Curing Procurement


Quantacure QTX (CAS 103430-24-6) is a thioxanthone-derivative photoinitiator chemically defined as 2-hydroxy-3-(3,4-dimethyl-9-oxo-9H-thioxanthen-2-yloxy)-N,N,N-trimethyl-1-propanaminium chloride [1]. Unlike conventional oil-soluble thioxanthone initiators such as 2-isopropylthioxanthone (ITX) or 2,4-diethylthioxanthone (DETX), QTX bears a quaternary ammonium moiety that confers intrinsic water solubility, making it uniquely suitable for aqueous formulations and hydrophilic environments [1]. First introduced into the MeSH database in 1993, QTX is documented as a water-soluble photopolymerization initiator that improves bond strength between composite materials and tooth substrates [2]. The compound is primarily employed in dental adhesive systems where its hydrophilicity enables effective integration into water-compatible monomer blends [3].

Why Substituting Quantacure QTX with Other Thioxanthones or Camphorquinone Compromises Formulation Integrity


Generic substitution among photoinitiators fails because QTX possesses a fundamentally different solubility profile and initiation mechanism compared to both its thioxanthone-class analogs and the dental standard camphorquinone (CQ). While ITX and DETX are oil-soluble and require organic solvent compatibility, QTX's quaternary ammonium group enables direct dissolution in aqueous monomer blends without phase separation [1]. Conversely, camphorquinone, though effective in visible-light curing, is hydrophobic and cannot address the water-rich environment of dentin adhesives, where QTX demonstrates a functional advantage [2]. Furthermore, QTX operates as a Type II photoinitiator requiring co-initiator systems—specifically DPIHP (diphenyliodonium hexafluorophosphate)—that are not interchangeable with the amine co-initiators (e.g., EDAB) used with CQ [3]. Substituting QTX with a superficially similar thioxanthone like ITX or DETX would eliminate the water solubility that enables its performance in hydrophilic dental adhesives and aqueous coatings, while substituting it with CQ would forfeit the UV-near-visible absorption profile that QTX provides [1][3].

Quantacure QTX: Head-to-Head Performance Data Against Camphorquinone and Thioxanthone Analogs


Water Solubility: QTX Enables Aqueous Formulations That ITX and DETX Cannot Achieve

Quantacure QTX is structurally modified with a quaternary ammonium group, rendering it water-soluble—a property absent in the parent thioxanthone class members ITX and DETX, which are exclusively oil-soluble [1]. This structural differentiation is not incremental but categorical: QTX dissolves directly in aqueous monomer blends without surfactants or co-solvents, whereas ITX and DETX require organic solvent compatibility [2]. The water solubility enables QTX to function in hydrophilic dental adhesive formulations where oil-soluble initiators would phase-separate and fail [2].

Water Solubility Hydrophilic Photoinitiator Aqueous Polymerization

Polymerization Rate Enhancement: Ternary QTX+EDAB+DPIHFP Exceeds CQ+EDAB Control

In a controlled study using a Bis-GMA/TEGDMA/HEMA model dental adhesive resin, the ternary initiator system CQ+QTX+EDAB achieved a maximum polymerization rate (Rpmax) greater than the binary CQ+EDAB reference system [1]. While unitary QTX alone exhibits low degree of conversion (DC <10%) and low Rpmax compared to CQ+EDAB (>40% DC), the inclusion of QTX in a ternary formulation with CQ and EDAB produced an Rpmax value exceeding the control, demonstrating that QTX functions as a synergistic enhancer rather than a standalone replacement [1][2].

Polymerization Kinetics Degree of Conversion Dental Adhesive

Dentin Bond Strength Improvement: QTX Addition Increases Bond Strength to Dentin

The addition of QTX to self-etching primers (5M and 30M formulations) produced a statistically significant increase in bond strength to dentin, as measured in controlled dental adhesion studies [1]. The bond strength to enamel, however, was not influenced by QTX addition, indicating a dentin-specific enhancement mechanism [1]. The MeSH database entry for QTX explicitly notes that it 'improves the bond strength between composite and tooth substrate,' corroborating this application-specific performance [2].

Dentin Bonding Adhesive Dentistry Bond Strength

Co-Initiator Dependence: QTX Requires DPIHP for Viable Polymerization, Unlike CQ+EDAB

In acidic, aqueous dental model adhesives, QTX-based systems using conventional co-initiators (CI) failed to initiate polymerization, achieving degree of conversion (DC) values below 5% [1]. However, when paired with diphenyliodonium hexafluorophosphate (DPIHP) as the co-initiator, the QTX-DPIHP combination became a viable initiator system capable of achieving substantial polymerization [1]. This contrasts sharply with the CQ+EDAB system, which functions effectively with amine co-initiators alone [2].

Co-Initiator DPIHP Polymerization Efficiency

Quantacure QTX: Validated Application Scenarios for Scientific and Industrial Procurement


Hydrophilic Dental Adhesive Formulations Requiring Dentin-Specific Bond Enhancement

QTX is indicated for use in self-etching dental primers and hydrophilic dentin bonding agents where water compatibility is essential [6]. The compound's water solubility enables direct integration into aqueous monomer blends (Bis-GMA/TEGDMA/HEMA) without phase separation, and its addition to 5M and 30M primer formulations significantly increases bond strength to dentin [6]. In ternary initiator systems with CQ and EDAB, QTX enhances the maximum polymerization rate beyond that of the conventional CQ+EDAB binary system, offering a pathway to improved adhesive performance [7]. The QTX-DPIHP combination is validated as a viable initiator system in acidic, aqueous dental model adhesives, where QTX without DPIHP fails (DC <5%) .

Functional Coatings and Inks Requiring UV-Curable Aqueous Compatibility

QTX is listed in patent literature as a UV photoinitiator component for functional coatings, appearing alongside other Quantacure-series initiators (BTC, BPQ, ABP) and commercial benchmarks Darocur 2959 and Irgacure 1173 [6]. Its water solubility makes it suitable for aqueous UV-curable coating formulations where oil-soluble thioxanthones (ITX, DETX) would be incompatible. Procurement of QTX for industrial coating applications should be paired with appropriate co-initiators, as its initiation efficiency in aqueous acidic environments depends critically on DPIHP or similar iodonium salt co-initiators [7].

Experimental Photopolymerization Research Requiring UV-Absorbing Water-Soluble Initiators

QTX serves as a research-grade photoinitiator for experimental photopolymerization studies involving aqueous monomer systems [6]. Its absorption spectrum is localized primarily in the UV region, contrasting with the visible-range absorption of camphorquinone, making it suitable for studies exploring UV-initiated polymerization in water-compatible environments [7]. The compound's well-defined chemical structure (C21H26ClNO3S, MW 408 g/mol) and established synthesis route facilitate reproducible experimental conditions . Researchers should note that unitary QTX exhibits low polymerization efficiency (DC <10%) and requires co-initiator systems (DPIHP or EDAB+DPIHFP) for viable performance [7].

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